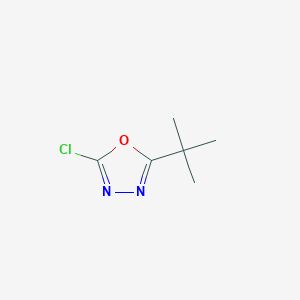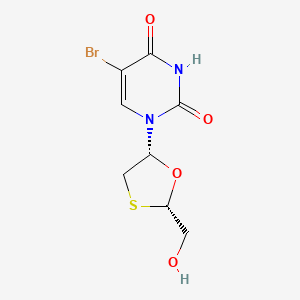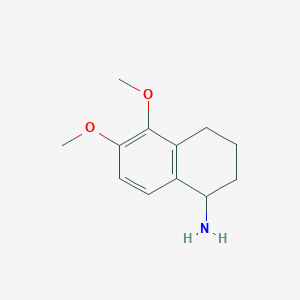
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a triazine ring substituted with an aminoethyl group and a trimethoxyphenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and an amine.
Substitution with Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the triazine ring.
Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学研究应用
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting microtubules and disrupting cell division.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with molecular targets such as microtubules. The compound binds to the colchicine binding site on tubulin, leading to microtubule destabilization and disruption of mitotic spindle formation . This results in cell cycle arrest and apoptosis in rapidly dividing cancer cells.
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Triazine-based compounds: Other triazine derivatives with different substituents can have comparable chemical properties and applications.
Uniqueness
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is unique due to its specific combination of the aminoethyl and trimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
属性
CAS 编号 |
774460-88-7 |
|---|---|
分子式 |
C14H19N5O3 |
分子量 |
305.33 g/mol |
IUPAC 名称 |
6-[(1S)-1-aminoethyl]-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C14H19N5O3/c1-8(15)10-7-16-14(19-18-10)17-9-5-11(20-2)13(22-4)12(6-9)21-3/h5-8H,15H2,1-4H3,(H,16,17,19)/t8-/m0/s1 |
InChI 键 |
BXYVANSPHDUABZ-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C1=CN=C(N=N1)NC2=CC(=C(C(=C2)OC)OC)OC)N |
规范 SMILES |
CC(C1=CN=C(N=N1)NC2=CC(=C(C(=C2)OC)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)






![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)
